

Propetamphos: A Toxicological Review of Acute and Chronic Effects

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Compound of Interest

Compound Name: *Propetamphos*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Propetamphos is an organophosphate insecticide and acaricide used in public health and veterinary applications to control a range of pests, including cockroaches, flies, mosquitoes, fleas, and ticks.[1][2] As with other organophosphates, its mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[3][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system, paralysis, and ultimately death of the target organism.[5] This document provides a comprehensive overview of the acute and chronic toxicity of **Propetamphos**, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the key quantitative data from acute and chronic toxicity studies of **Propetamphos**.

Table 1: Acute Toxicity of **Propetamphos**

Study Type	Species	Route	Value	EPA Toxicity Category	Reference
LD50	Rat (male)	Oral	119 mg/kg	II	
LD50	Rat	Oral	75 - 119 mg/kg	II	
LD50	Rat (male)	Dermal	2300 mg/kg	Slight to practically non-toxic	
LD50	Rat	Dermal	>3100 mg/kg	Slight to practically non-toxic	
LD50	Rabbit	Dermal	>10,000 mg/kg	Slight to practically non-toxic	
LC50 (4-hour)	Rabbit	Inhalation	>2.04 mg/L	III	
LD50	Mallard Duck	Oral	45 - 200 mg/kg	Moderately toxic	

Table 2: Chronic Toxicity of **Propetamphos**

Study Type	Species	Duration	NOAEL/N OEL	LOAEL	Effects at LOAEL	Reference
Sub-chronic	Rat	13 weeks	0.2 mg/kg/day	-	No effects observed at the highest dose tested.	
Chronic	Rat	77 weeks	0.05 mg/kg/day	-	No adverse effects observed.	
Chronic	Rat	2 years	6 mg/kg (in diet)	-	No effects noted.	
Chronic	Dog	6 months	0.05 mg/kg/day	-	No adverse effects.	
Chronic	Dog	1 year	0.59 mg/kg/day	3.03 mg/kg/day	Diarrhea, vomiting, reduced brain ChE activity, increased liver weights, hepatic necrosis.	
Chronic	Mouse	1 year	0.05 mg/kg/day	0.1 mg/kg/day	Plasma cholinesterase inhibition.	

Table 3: Reproductive and Developmental Toxicity of **Propetamphos**

| Study Type | Species | NOAEL/NOEL | Effects Observed | Reference | | :--- | :--- | :--- | :--- | |
Three-generation study | Rat | 1 mg/kg/day | No significant effects in litters. | | | Two-generation
study | Rat | Parental: 0.3 mg/kg/day | Reduced body weights in females and brain ChE
inhibition. | | | Two-generation study | Rat | Reproductive: 2.1 mg/kg/day | Reduced mating
index, litter size, and implantation sites; increased pup mortality and decreased pup body
weights. | | | Teratology study | Rabbit | - | Negative for teratogenic effects. | |

Table 4: Carcinogenicity and Genotoxicity of **Propetamphos**

Study Type	Species/System	Results	Reference
Carcinogenicity	Rat	Negative (up to 6 mg/kg/day for 2 years)	
Carcinogenicity	Mouse	Negative (up to 21 mg/kg/day for a lifetime)	
Genotoxicity (Mutagenicity)	Drosophila	No chromosome damage.	
Genotoxicity (Mutagenicity)	Mouse tissue	Mild chromosome damage at high levels.	
Ames Assay	S. typhimurium	Negative	
Unscheduled DNA Synthesis	Rat hepatocytes	Negative	

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below. These protocols are based on standard regulatory guidelines and information from the cited studies.

1. Acute Oral Toxicity (LD50)

- Objective: To determine the median lethal dose (LD50) of **Propetamphos** when administered orally.

- Test Species: Typically Wistar albino rats.
- Methodology:
 - Animals are fasted overnight prior to dosing.
 - **Propetamphos**, usually dissolved in a vehicle like olive oil, is administered once by oral gavage.
 - Several dose groups are used with a control group receiving only the vehicle.
 - Animals are observed for clinical signs of toxicity (e.g., tremors, salivation, ataxia) and mortality for at least 14 days.
 - Body weights are recorded periodically.
 - At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed.
 - The LD50 is calculated using appropriate statistical methods.

2. Chronic Feeding Study

- Objective: To evaluate the long-term toxic effects of **Propetamphos**, including potential carcinogenicity, and to determine the No-Observed-Adverse-Effect-Level (NOAEL).
- Test Species: Typically rats and mice.
- Methodology:
 - **Propetamphos** is incorporated into the diet at various concentrations.
 - Animals are randomly assigned to control and treatment groups and receive the treated diet for an extended period (e.g., 2 years for rats).
 - Regular observations are made for clinical signs of toxicity, and body weight and food consumption are monitored.

- Periodic hematology, clinical chemistry, and urinalysis are performed.
- At the termination of the study, all animals undergo a complete necropsy, and organs are weighed.
- Histopathological examinations are conducted on a comprehensive set of tissues from all animals.
- The NOAEL and Lowest-Observed-Adverse-Effect-Level (LOAEL) are determined based on the findings.

3. Multi-Generation Reproductive Toxicity Study

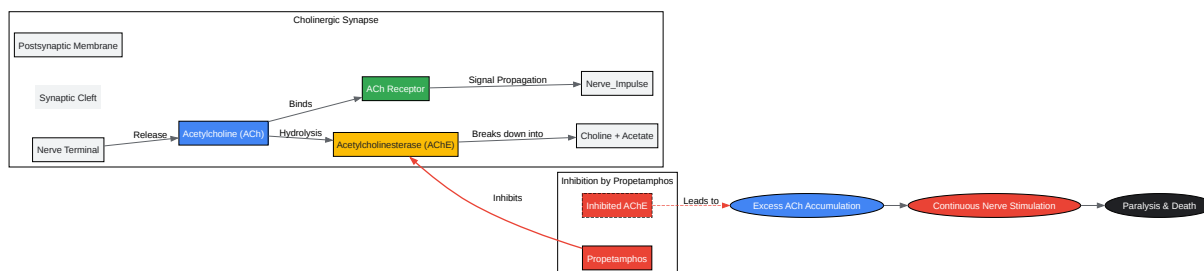
- Objective: To assess the effects of **Propetamphos** on reproductive function and the development of offspring over multiple generations.
- Test Species: Typically rats.
- Methodology:
 - The F0 generation (parental) is exposed to **Propetamphos**, usually through the diet, starting before mating and continuing through gestation and lactation.
 - Reproductive parameters such as mating, fertility, gestation length, and litter size are evaluated.
 - The F1 generation is exposed to the test substance from conception through maturity.
 - Selected F1 animals are mated to produce the F2 generation.
 - Offspring are evaluated for viability, growth, and development.
 - Parental animals and selected offspring from each generation undergo necropsy and histopathological examination.
 - The NOEL for parental, reproductive, and offspring toxicity is determined.

4. Genotoxicity Assays

- Ames Test (Bacterial Reverse Mutation Assay):
 - Objective: To assess the mutagenic potential of **Propetamphos** by its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.
 - Methodology: Bacteria are exposed to various concentrations of **Propetamphos** with and without a metabolic activation system (S9 mix). The number of revertant colonies is counted and compared to the control.
- In Vivo Chromosomal Aberration Assay:
 - Objective: To determine if **Propetamphos** can induce chromosomal damage in the bone marrow cells of treated animals (e.g., mice).
 - Methodology: Animals are administered **Propetamphos**. After a specific time, bone marrow cells are harvested, and metaphase chromosomes are examined for structural aberrations.

Mandatory Visualizations

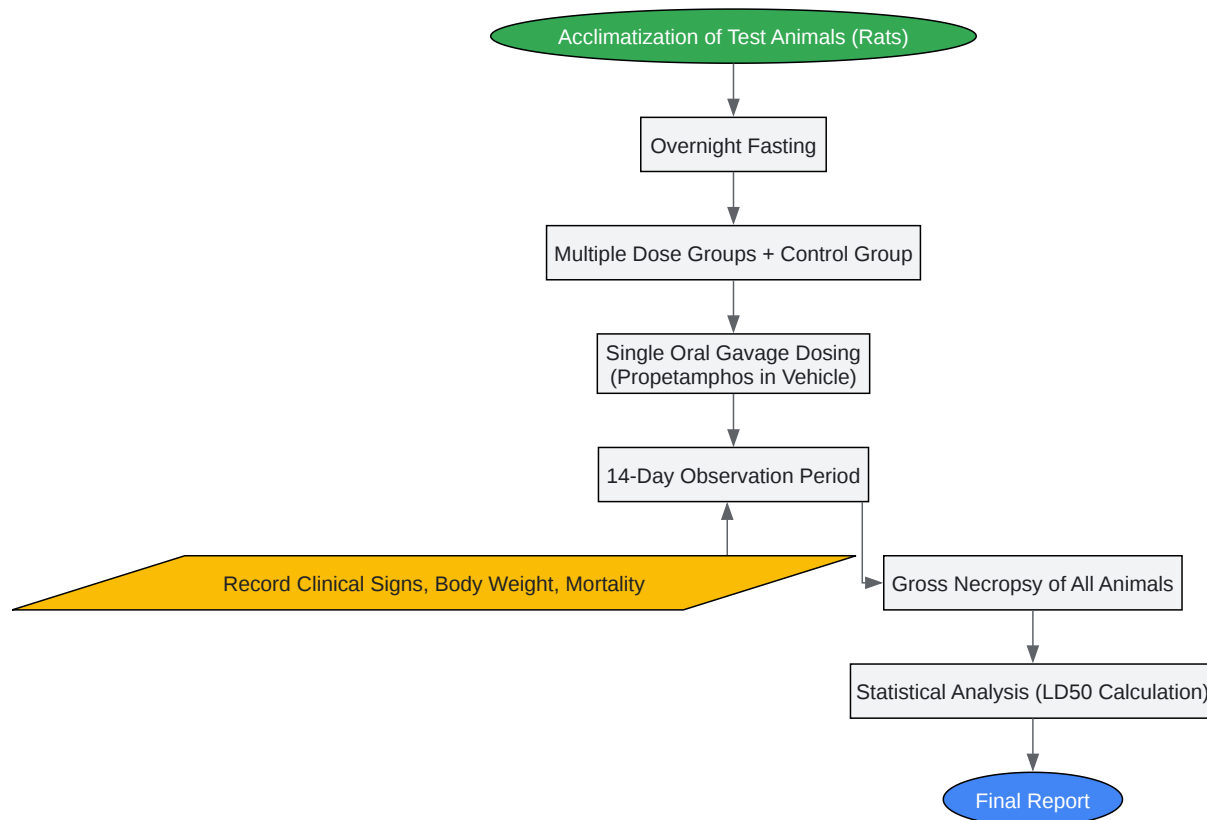
Mechanism of Action: Acetylcholinesterase Inhibition



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Caption: Mechanism of **Propetamphos** toxicity via acetylcholinesterase inhibition.

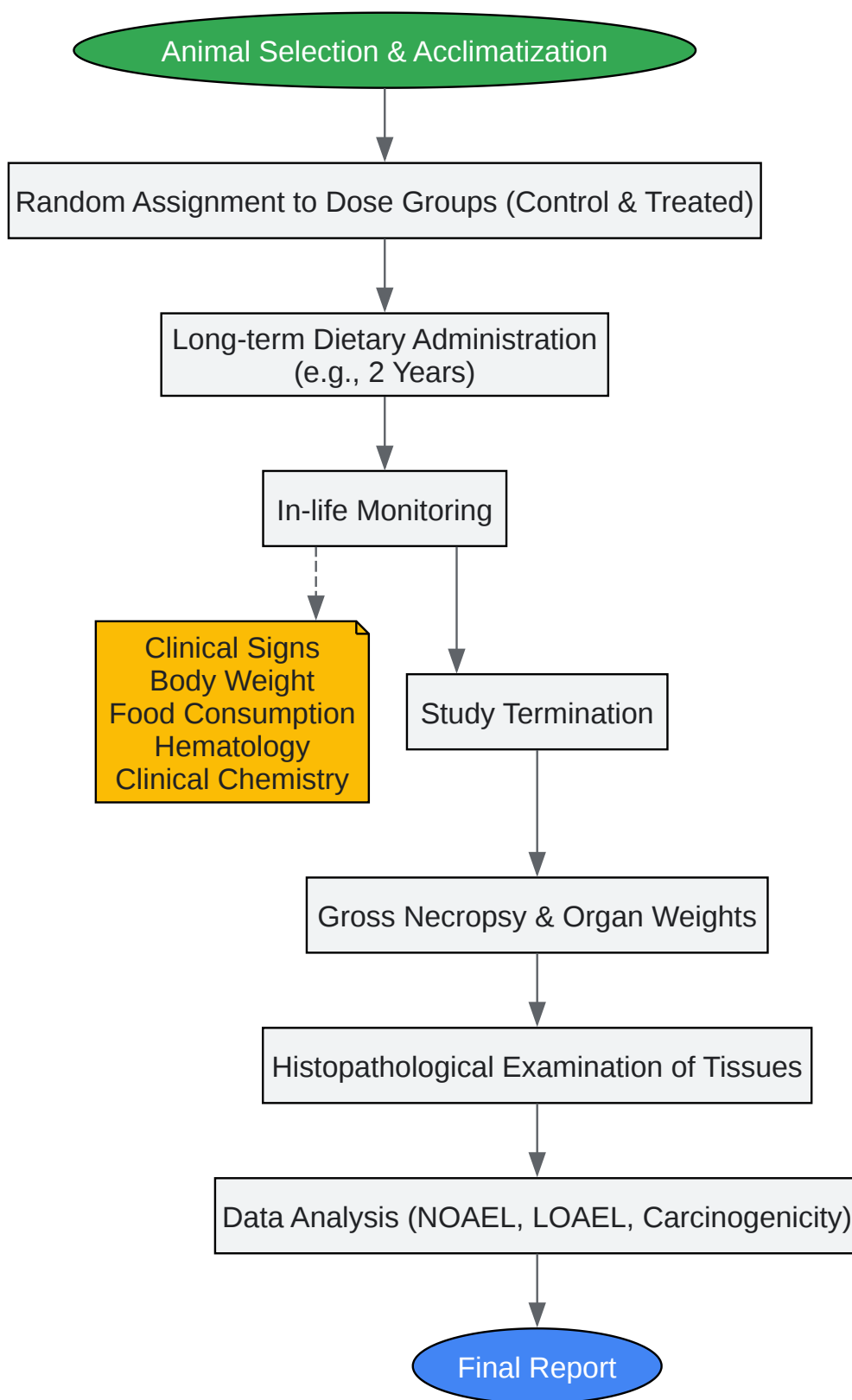
Experimental Workflow: Acute Oral Toxicity Study



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Caption: Workflow for a typical acute oral toxicity study.

Experimental Workflow: Chronic Toxicity/Carcinogenicity Study



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Caption: Workflow for a chronic toxicity and carcinogenicity bioassay.

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